4-(Trifluoromethylthio)benzyl chloride
Overview
Description
"4-(Trifluoromethylthio)benzyl chloride" is a chemical compound whose understanding is enriched through various studies focusing on its synthesis, structure, and chemical behavior.
Synthesis Analysis
Synthesis of Related Compounds
While direct information on the synthesis of 4-(Trifluoromethylthio)benzyl chloride was not found, related studies provide insights. For example, the synthesis of 4-phenylthiobenzyl chloride involves substitution reactions with 4-fluorobenzaldehyde and thiophenol, followed by reduction and chlorination, yielding an 88% overall yield based on thiophenol, with a purity of 95.8% (Zhang Zhen-xue, 2011).
Synthesis of Similar Compounds
Synthesis processes of compounds with similar structures, such as the generation of glycosyl triflates from thioglycosides, might offer indirect insights into possible synthesis pathways for 4-(Trifluoromethylthio)benzyl chloride (D. Crich & Mark Smith, 2000).
Molecular Structure Analysis
- X-ray Crystallography: X-ray diffraction studies, such as those conducted on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, offer valuable information on the molecular geometry and can be extrapolated to understand the structure of similar compounds (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).
Chemical Reactions and Properties
- Reactivity and Applications: Studies on related compounds, such as the synthesis of complexes using similar chlorides, can shed light on the reactivity and potential applications of 4-(Trifluoromethylthio)benzyl chloride (Shiqiang Bai, L. Koh, & T. Hor, 2009).
Physical Properties Analysis
- Stability and Reactivity: The stability and reactivity of compounds like 4-(Trifluoromethylthio)benzyl chloride can be inferred from studies on similar compounds, such as the thermally stable CF3CSNSCCF3· (E. Awere, N. Burford, C. Mailer, J. Passmore, M. J. Schriver, P. White, A. J. Banister, H. Oberhammer, & L. Sutcliffe, 1987).
Chemical Properties Analysis
- Electrophilic Reactions and Ligand Behavior: The behavior of similar compounds in electrophilic reactions and as ligands in complex formation, such as the creation of complexes with silver(I) triflate, can provide insights into the chemical properties of 4-(Trifluoromethylthio)benzyl chloride (E. Bosch & C. Barnes, 2001).
Scientific Research Applications
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Organic Synthesis
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Pharmaceuticals
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Agrochemicals
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Dyestuff
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Suzuki-type Coupling Reaction
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Material Science
properties
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWDYNRVCARDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382475 | |
Record name | 4-(trifluoromethylthio)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)benzyl chloride | |
CAS RN |
74483-45-7 | |
Record name | 4-(trifluoromethylthio)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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